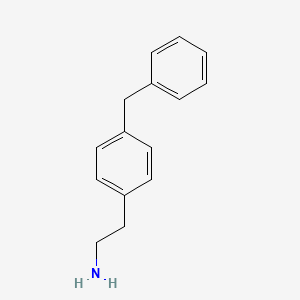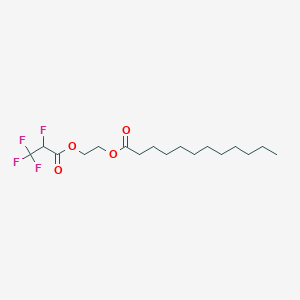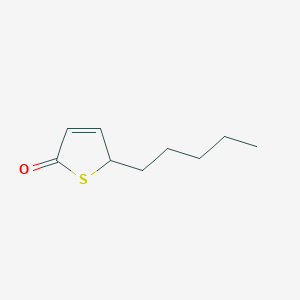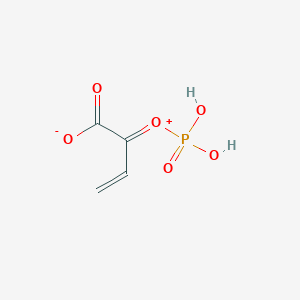
4-(Phenylmethyl)benzeneethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylmethyl)benzeneethanamine, also known as 4-(Phenylmethyl)phenethylamine, is an organic compound with the molecular formula C16H17N. It is a derivative of phenethylamine, characterized by the presence of a phenylmethyl group attached to the benzene ring. This compound is of interest due to its structural similarity to various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethyl)benzeneethanamine typically involves the following steps:
Benzylation of Benzeneethanamine: The initial step involves the benzylation of benzeneethanamine using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated purification systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Phenylmethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
4-(Phenylmethyl)benzeneethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Phenylmethyl)benzeneethanamine involves its interaction with various molecular targets:
相似化合物的比较
Similar Compounds
Phenethylamine: A simpler structure without the phenylmethyl group.
Benzeneethanamine: Lacks the additional phenylmethyl group.
Benzenemethanamine: Similar structure but with different functional groups.
Uniqueness
4-(Phenylmethyl)benzeneethanamine is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.
属性
| 108714-30-3 | |
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC 名称 |
2-(4-benzylphenyl)ethanamine |
InChI |
InChI=1S/C15H17N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10-12,16H2 |
InChI 键 |
XHDHLKZCOPJXJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)


![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)

